2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol 2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol (±)-CP 55,940 is a potent, non-selective cannabinoid (CB) receptor agonist (Kis = 5 and 1.8 nM for human CB1 and CB2, respectively). It stimulates [35S]GTPγS binding to rat cerebellar membranes (EC50s = 0.22-0.96 nM). In vivo, (±)-CP 55,940 induces analgesia in the tail clamp, hot plate, tail flick, flinch jump, and PBQ-induced writhing tests with 50% maximum possible effect (MPE50) values of 0.46, 1.11, 0.55, 0.63, and 0.29 mg/kg, respectively. (±)-CP 55,940 also decreases the discrimination index (DI) of female, but not male, rats in the object location task as well as the DI of male, but not female, rats in the novel object recognition task.
(±)-CP 55,940 was one of the first bicyclic mimetics of Δ The racemic mixture of CP 55,940 is 20- to 100-fold more effective than Δ CP 55,940 has also been used to identify and characterize the central cannabinoid (CB1) receptor in rat brain membranes. The capacity to displace CP 55,940 from CB1 receptor in rat brain preparations has frequently been used in the characterization of novel cannabimimetics.
Brand Name: Vulcanchem
CAS No.: 83003-12-7
VCID: VC21234161
InChI: InChI=1S/C24H40O3/c1-4-5-6-7-14-24(2,3)19-11-13-21(23(27)16-19)22-17-20(26)12-10-18(22)9-8-15-25/h11,13,16,18,20,22,25-27H,4-10,12,14-15,17H2,1-3H3/t18-,20-,22-/m1/s1
SMILES: CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O
Molecular Formula: C24H40O3
Molecular Weight: 376.6 g/mol

2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol

CAS No.: 83003-12-7

Cat. No.: VC21234161

Molecular Formula: C24H40O3

Molecular Weight: 376.6 g/mol

* For research use only. Not for human or veterinary use.

2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol - 83003-12-7

Specification

Description (±)-CP 55,940 is a potent, non-selective cannabinoid (CB) receptor agonist (Kis = 5 and 1.8 nM for human CB1 and CB2, respectively). It stimulates [35S]GTPγS binding to rat cerebellar membranes (EC50s = 0.22-0.96 nM). In vivo, (±)-CP 55,940 induces analgesia in the tail clamp, hot plate, tail flick, flinch jump, and PBQ-induced writhing tests with 50% maximum possible effect (MPE50) values of 0.46, 1.11, 0.55, 0.63, and 0.29 mg/kg, respectively. (±)-CP 55,940 also decreases the discrimination index (DI) of female, but not male, rats in the object location task as well as the DI of male, but not female, rats in the novel object recognition task.
(±)-CP 55,940 was one of the first bicyclic mimetics of Δ The racemic mixture of CP 55,940 is 20- to 100-fold more effective than Δ CP 55,940 has also been used to identify and characterize the central cannabinoid (CB1) receptor in rat brain membranes. The capacity to displace CP 55,940 from CB1 receptor in rat brain preparations has frequently been used in the characterization of novel cannabimimetics.
CAS No. 83003-12-7
Molecular Formula C24H40O3
Molecular Weight 376.6 g/mol
IUPAC Name 2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol
Standard InChI InChI=1S/C24H40O3/c1-4-5-6-7-14-24(2,3)19-11-13-21(23(27)16-19)22-17-20(26)12-10-18(22)9-8-15-25/h11,13,16,18,20,22,25-27H,4-10,12,14-15,17H2,1-3H3/t18-,20-,22-/m1/s1
Standard InChI Key YNZFFALZMRAPHQ-SYYKKAFVSA-N
Isomeric SMILES CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@@H]2C[C@@H](CC[C@H]2CCCO)O)O
SMILES CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O
Canonical SMILES CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator